molecular formula C11H19NO3 B2739942 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid CAS No. 20129-56-0

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No.: B2739942
CAS No.: 20129-56-0
M. Wt: 213.277
InChI Key: ABBXVCZAZPYZKA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a ketone group, and a carboxylic acid group

Scientific Research Applications

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.

Future Directions

The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-5-oxo-5-(2-piperidinoanilino)pentanoic acid
  • 3,3-Dimethyl-5-oxo-5-(4-(2-pyrimidinyl)piperazino)pentanoic acid

Uniqueness

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the design of novel bioactive compounds.

Properties

IUPAC Name

3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXVCZAZPYZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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